molecular formula C18H20N4OS2 B2938564 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide CAS No. 2177365-96-5

4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide

Cat. No.: B2938564
CAS No.: 2177365-96-5
M. Wt: 372.51
InChI Key: DZOQVKNQJZYXIY-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via the cyclization of amino alcohols.

    Coupling Reactions: The final compound is obtained by coupling the synthesized rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and thiazole rings.

    Reduction: Reduced derivatives of the carboxamide group.

    Substitution: Substituted derivatives at the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of diseases, particularly those involving the central nervous system or infectious agents.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide: Lacks the pyrrolidine and thiophene groups.

    2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide: Lacks the methyl group on the thiazole ring.

    4-methyl-2-(1H-pyrrol-1-yl)-N-(pyrrolidin-3-yl)thiazole-5-carboxamide: Lacks the thiophene group.

Uniqueness

The uniqueness of 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-5-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the thiazole, pyrrole, and pyrrolidine rings, along with the thiophene group, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c1-13-16(25-18(19-13)22-6-2-3-7-22)17(23)20-15-4-8-21(11-15)10-14-5-9-24-12-14/h2-3,5-7,9,12,15H,4,8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOQVKNQJZYXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(C3)CC4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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